
N-methyl-9H-fluoren-9-amine
描述
N-methyl-9H-fluoren-9-amine is an organic compound with the molecular formula C14H13N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where the nitrogen atom is bonded to a methyl group. This compound is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science.
作用机制
Target of Action
N-methyl-9H-fluoren-9-amine primarily targets Butyrylcholinesterase (BChE) and N-Methyl-D-Aspartate (NMDA) receptors . BChE is an enzyme that hydrolyzes acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. NMDA receptors are a type of glutamate receptor that play a crucial role in learning and memory .
Mode of Action
This compound acts as a selective inhibitor of BChE and an antagonist of NMDA receptors . By inhibiting BChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission. As an NMDA receptor antagonist, it modulates glutamatergic transmission .
Biochemical Pathways
The inhibition of BChE and antagonism of NMDA receptors by this compound can affect multiple biochemical pathways. These include the cholinergic pathway, which is involved in memory and cognition, and the glutamatergic pathway, which plays a role in neuronal excitability and plasticity .
Result of Action
The molecular and cellular effects of this compound’s action involve enhanced cholinergic and modulated glutamatergic transmission . This can lead to improved memory and cognition, making it a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
生化分析
Biochemical Properties
N-methyl-9H-fluoren-9-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit butyrylcholinesterase, a key enzyme involved in neurotransmission . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the N-methyl-d-aspartate (NMDA) receptor, for example, can influence neuronal function and neurotransmission .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts as an antagonist at the NMDA receptor, which can modulate neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-9H-fluoren-9-amine can be synthesized through a one-step procedure from commercially available 9-bromofluorene. The reaction involves the use of an excess of primary or secondary amines in dry acetonitrile, resulting in high yields (80-95%) of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N-methyl-9H-fluoren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-methyl-9H-fluoren-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
相似化合物的比较
N-methyl-9H-fluoren-9-amine can be compared with other fluoren-9-amine derivatives:
Fluoren-9-amine: The parent compound without the methyl group, which has similar but less specific biological activities.
N-ethyl-9H-fluoren-9-amine: Another derivative with an ethyl group instead of a methyl group, which may exhibit different pharmacokinetic properties.
9H-fluoren-9-ylidene derivatives: These compounds have different substituents at the 9-position, leading to varied chemical and biological properties
This compound stands out due to its specific interactions with biological targets and its applications in organic electronics and medicinal chemistry.
属性
IUPAC Name |
N-methyl-9H-fluoren-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWKZSHYGFUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588308 | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38359-28-3 | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38359-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


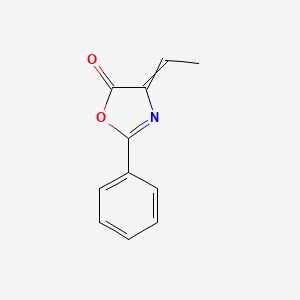
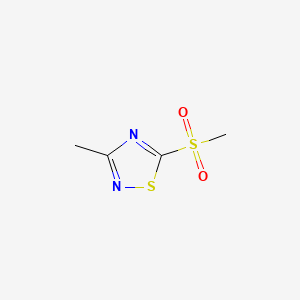
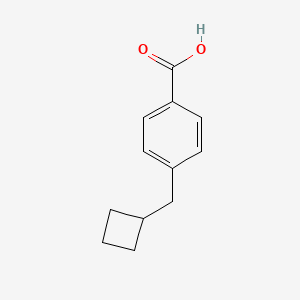
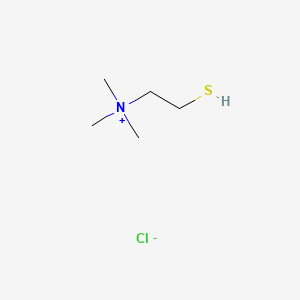
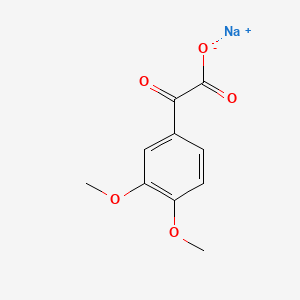
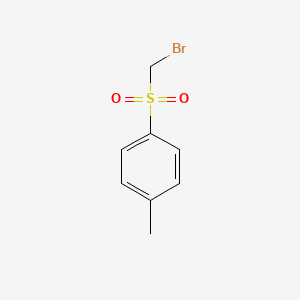

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)
![2H-Pyran, 2-[(5-bromopentyl)oxy]tetrahydro-](/img/structure/B3052019.png)
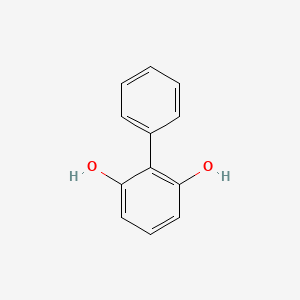
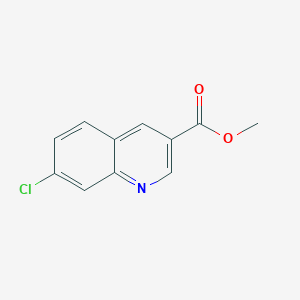

![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

